-(Trifluoromethyl)phenylboronic acid (3-TFMBA) is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its unique properties, including its electron-withdrawing nature and the presence of a versatile boronic acid functionality, make it a useful reagent for various coupling reactions.
-TFMBA finds applications in material science due to the specific properties it imparts to materials.
The unique combination of the trifluoromethyl group and the boronic acid functionality makes 3-TFMBA an attractive scaffold for the design and synthesis of novel drug candidates.
3-(Trifluoromethyl)phenylboronic acid is an organoboron compound with the chemical formula CHBFO and a molecular weight of 189.93 g/mol. It is characterized by the presence of a trifluoromethyl group attached to a phenylboronic acid structure, which contributes to its unique chemical properties. This compound appears as a white to light yellow powder and is soluble in polar organic solvents such as methanol . The compound is known for its role in various
Several methods have been developed for synthesizing 3-(trifluoromethyl)phenylboronic acid:
3-(Trifluoromethyl)phenylboronic acid finds applications in various fields:
Interaction studies involving 3-(trifluoromethyl)phenylboronic acid focus on its ability to form complexes with transition metals, which are crucial for catalysis in organic synthesis. The boronic acid moiety allows it to interact with various substrates, facilitating diverse chemical transformations. Furthermore, its interactions with biological macromolecules are being investigated to assess its potential therapeutic applications.
Several compounds share structural similarities with 3-(trifluoromethyl)phenylboronic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(4-(Trifluoromethyl)phenyl)boronic acid | 128796-39-4 | 1.00 | Positioned at para location relative to boron |
(3,5-Bis(trifluoromethyl)phenyl)boronic acid | 73852-19-4 | 0.98 | Contains two trifluoromethyl groups |
(2-Trifluoromethyl)phenylboronic acid | 1423-27-4 | 0.96 | Trifluoromethyl group at ortho position |
(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid | 864759-67-1 | 0.96 | Contains a methyl substituent |
(4-Methyl-3-(trifluoromethyl)phenyl)boronic acid | 947533-94-0 | 0.96 | Methyl group at para position |
The uniqueness of 3-(trifluoromethyl)phenylboronic acid lies in its specific trifluoromethyl substitution pattern, which influences both its reactivity and biological properties compared to similar compounds.
The trifluoromethyl group is a cornerstone of bioactive molecule design, as it improves lipophilicity, bioavailability, and resistance to oxidative degradation. 3-(Trifluoromethyl)phenylboronic acid is integral to synthesizing kinase inhibitors, antiviral agents, and β-lactamase inhibitors. For example, it exhibits $$ K_i = 1.1 \pm 0.3 \, \mu\text{M} $$ against AmpC β-lactamase, highlighting its potential in combating antibiotic resistance. In materials science, its electron-withdrawing properties enhance charge transport in organic semiconductors, making it valuable for OLEDs and conductive polymers.
First synthesized in the late 20th century, this compound gained prominence with the advent of Suzuki-Miyaura cross-coupling in the 1980s. Early applications focused on aryl-aryl bond formation, but recent advances have expanded its use in decarbonylative couplings and multicomponent reactions. The development of robust palladium catalysts and optimized reaction conditions (e.g., aqueous/organic biphasic systems) has increased yields from ~50% to >90% in modern protocols.
3-(Trifluoromethyl)phenylboronic acid is a linchpin in:
The Grignard reagent-mediated synthesis remains a foundational method for preparing 3-(trifluoromethyl)phenylboronic acid. This approach leverages the reactivity of organomagnesium intermediates to introduce boron-containing functional groups. A representative procedure involves reacting 3-fluoro-5-(trifluoromethyl)phenyl bromide with magnesium turnings in tetrahydrofuran (THF) to generate the corresponding Grignard reagent [2]. Subsequent quenching with trimethyl borate at cryogenic temperatures (-78°C) yields the boronic acid derivative after acidic workup and purification [2].
Table 1: Grignard-Based Synthesis Parameters
Parameter | Value/Description |
---|---|
Starting Material | 3-Fluoro-5-(trifluoromethyl)phenyl bromide |
Solvent | Tetrahydrofuran (THF) |
Temperature | -78°C to 45°C (stepwise) |
Boron Source | Trimethyl borate |
Yield | ~70% (3.3 g from 5.0 g starting material) |
Melting Point | 167–168°C |
This method’s efficacy lies in its ability to maintain regiochemical control, ensuring minimal side reactions despite the electron-withdrawing trifluoromethyl group [2]. However, the requirement for anhydrous conditions and cryogenic temperatures limits its scalability for industrial applications.
Transition metal-catalyzed cross-coupling reactions have emerged as efficient alternatives to traditional methods. The Suzuki-Miyaura coupling, employing palladium catalysts, enables the direct introduction of boronic acid groups into aromatic systems. For instance, 3-(trifluoromethyl)phenylboronic acid has been synthesized via palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) under mild conditions [3].
Table 2: Palladium-Catalyzed Borylation Conditions
Parameter | Value/Description |
---|---|
Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
Ligand | None (homogeneous catalysis) |
Solvent System | Toluene/water (10:1 v/v) |
Temperature | Reflux (~110°C) |
Reaction Time | 2–10 hours |
Yield | Up to 89% |
In one application, 2-chloro-6-methyl-4-[3-(trifluoromethyl)phenyl]thieno[3,2-d]pyrimidine was synthesized using this method, demonstrating the boronic acid’s compatibility with heterocyclic systems [3]. Oxidative strategies, though less common, involve the use of iodine or peroxides to facilitate boron incorporation under aerobic conditions, though these are less documented in the literature [1] [3].
The trifluoromethyl group’s strong electron-withdrawing nature profoundly influences reaction pathways. It enhances the stability of the boronic acid by reducing electron density at the boron atom, thereby mitigating protodeboronation side reactions [1] [3]. This property allows the compound to participate in reactions with electrophilic partners without requiring excessive protecting groups.
Key observations include:
The boronic acid’s robustness in diverse chemical environments enables its use in multi-step syntheses, where intermediate functional groups (e.g., esters, ethers) remain intact under standard reaction conditions [1] [2].
Irritant